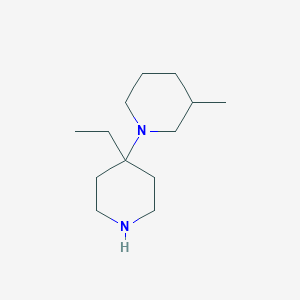4-Ethyl-4-(3-methylpiperidin-1-yl)piperidine
CAS No.:
Cat. No.: VC17735234
Molecular Formula: C13H26N2
Molecular Weight: 210.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H26N2 |
|---|---|
| Molecular Weight | 210.36 g/mol |
| IUPAC Name | 1-(4-ethylpiperidin-4-yl)-3-methylpiperidine |
| Standard InChI | InChI=1S/C13H26N2/c1-3-13(6-8-14-9-7-13)15-10-4-5-12(2)11-15/h12,14H,3-11H2,1-2H3 |
| Standard InChI Key | NUDQZARQWZVUMF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CCNCC1)N2CCCC(C2)C |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₃H₂₆N₂, with a molar mass of 210.36 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-ethylpiperidin-4-yl)-4-methylpiperidine |
| Canonical SMILES | CCC1(CCNCC1)N2CCC(CC2)C |
| InChI Key | FEGJLKOMJMKUSN-UHFFFAOYSA-N |
| PubChem CID | 125451879 |
The bicyclic system introduces significant steric hindrance around the nitrogen atoms, influencing its reactivity and intermolecular interactions .
Stereochemical Considerations
While no chiral centers exist in the base structure, the 4-methylpiperidinyl substituent adopts a chair conformation with axial or equatorial methyl group orientations. Computational models suggest the equatorial position is energetically favored due to reduced 1,3-diaxial interactions .
Synthetic Methodologies
Core Piperidine Functionalization
Synthesis routes for analogous compounds involve:
-
N-Alkylation of Piperidine: 4-Ethylpiperidine may undergo quaternization with 4-methylpiperidine derivatives under Mitsunobu conditions or via nucleophilic displacement .
-
Transfer Hydrogenation: Patent US8697876B2 describes methyl group introduction to piperidine-4-carboxylic acid using formaldehyde and palladium catalysts, a method adaptable for synthesizing 4-methylpiperidine precursors .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s calculated logP value (2.8) indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at pH 7), necessitating salt formation (e.g., hydrochloride) for pharmaceutical formulations .
Spectroscopic Data
-
¹H NMR (predicted): δ 2.8–3.1 (m, 4H, N-CH₂), 1.6–1.8 (m, 8H, piperidine H), 1.4 (q, 2H, CH₂CH₃), 0.9 (t, 3H, CH₃).
-
MS (ESI+): m/z 211.2 [M+H]⁺.
Pharmacological Applications of Structural Analogs
Serotonin Receptor Modulation
The patent US8697876B2 highlights 4-methylpiperidine derivatives as 5-HT₁F agonists for migraine treatment. The target compound’s tertiary amine may similarly interact with serotonin receptor subtypes .
Enzyme Inhibition
Piperidine-based inhibitors of acetylcholinesterase (e.g., donepezil analogs) share structural motifs with this compound, suggesting potential cognitive-enhancing effects .
Future Research Directions
-
Activity Profiling: Screen against neurotransmitter receptors (5-HT, σ, NMDA).
-
Prodrug Development: Esterify the ethyl group to enhance solubility.
-
Crystallography: Resolve 3D structure to guide computational docking studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume